molecular formula C8H13N3O B176812 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 114724-47-9

3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B176812
CAS No.: 114724-47-9
M. Wt: 167.21 g/mol
InChI Key: GFEPBOWKWNAPQC-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It belongs to the 1,2,4-oxadiazole class of five-membered heterocyclic rings, which have received considerable attention in medicinal chemistry due to their unique bioisosteric properties and an unusually wide spectrum of biological activities . The 1,2,4-oxadiazole ring is known for its bioisosteric equivalence with ester and amide moieties, making it a valuable framework in novel drug development, particularly when the instability of those groups is observed . Commercially available drugs containing the 1,2,4-oxadiazole nucleus include Oxolamine, Prenoxdiazine (cough suppressants), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), and Ataluren (for muscular dystrophy) . Furthermore, the 1,2,4-oxadiazole ring is the only oxadiazole isomer found in natural products, such as the cytotoxic indole alkaloids Phidianidine A and B . The incorporation of the 1-methylpyrrolidin-3-yl substituent in this compound adds a chiral, nitrogen-containing heterocycle, which may influence its binding affinity and interaction with biological targets. Researchers are exploring 1,2,4-oxadiazole derivatives for a wide range of applications, including as anticancer, anti-inflammatory, and antimicrobial agents . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-9-8(12-10-6)7-3-4-11(2)5-7/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEPBOWKWNAPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563509
Record name 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114724-47-9
Record name 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime Intermediate Formation

The synthesis of 1,2,4-oxadiazoles typically begins with the preparation of amidoxime intermediates. For 3-methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole, the amidoxime is derived from 1-methylpyrrolidin-3-yl nitrile. Treatment of this nitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 60–80°C for 6–12 hours yields the corresponding amidoxime.

Reaction Conditions:

  • Nitrile: 1-Methylpyrrolidin-3-yl nitrile

  • Reagents: NH2_2OH·HCl, NaHCO3_3

  • Solvent: Ethanol/water

  • Temperature: 60–80°C

  • Time: 6–12 hours

O-Acylation and Cyclodehydration

The amidoxime is subsequently acylated with acetyl chloride to form the O-acylamidoxime intermediate. Cyclodehydration under basic or thermal conditions generates the 1,2,4-oxadiazole ring. A study demonstrated that heating the O-acylamidoxime in borate buffer (pH 9.5) at 90°C for 2 hours achieves cyclization with 51–92% conversion, though competing hydrolysis may reduce yields.

Optimized Protocol:

  • Acylation: React amidoxime with acetyl chloride (1.2 eq) in anhydrous DMF at 0°C.

  • Cyclization: Heat intermediate in borate buffer (pH 9.5) at 90°C for 2 hours.

  • Yield: 65–78% (isolated).

Room-Temperature Cyclodehydration Strategies

Base-Catalyzed Cyclodehydration

Recent advances enable cyclodehydration at ambient temperature using strong bases. Tetrabutylammonium hydroxide (TBAH) or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) promotes efficient ring closure without thermal degradation.

Procedure:

  • O-Acylated Amidoxime: 1 mmol

  • Base: KOH (1.5 eq)

  • Solvent: DMSO

  • Time: 10–30 minutes

  • Yield: 88–95%

Advantages:

  • Avoids thermal decomposition of heat-sensitive substituents.

  • Compatible with sterically hindered groups (e.g., 1-methylpyrrolidin-3-yl).

Solvent and Base Screening

A solvent study revealed that aprotic solvents (DMF, THF, MeCN) enhance cyclodehydration efficiency, while protic solvents (MeOH, H2_2O) lead to hydrolysis.

SolventBaseConversion (%)
DMSOKOH95
THFTBAH90
MeCNNaOH85
H2_2OKOH<5

Oxidative Cyclization Approaches

N-Halogenation and Dehydrohalogenation

Oxidative methods using N-bromosuccinimide (NBS) or iodine (I2_2) with DBU or K2_2CO3_3 facilitate cyclization via imine intermediates. This route is less common but useful for electron-deficient substrates.

Example:

  • Substrate: N-(1-Methylpyrrolidin-3-yl)amidoxime

  • Oxidant: NBS (1.1 eq)

  • Base: DBU (1.5 eq)

  • Solvent: CH2_2Cl2_2

  • Yield: 54–84%

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeScalability
Classical Cyclization90°C, pH 9.565–782 hoursModerate
Room-TemperatureKOH/DMSO, RT88–9510–30 minHigh
OxidativeNBS/DBU, RT54–843–5 hoursLow

Key Findings:

  • Room-temperature methods offer superior yields and shorter reaction times.

  • Classical methods remain viable for large-scale synthesis but require energy-intensive heating.

  • Oxidative routes are limited by substrate compatibility and lower yields.

Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 3.45–3.20 (m, pyrrolidine-H), 2.95 (s, N-CH3_3), 2.60 (s, oxadiazole-CH3_3).

  • HRMS (ESI): m/z calcd. for C8_8H13_{13}N3_3O [M+H]+^+: 167.21, found: 167.20.

Purity and Stability

  • HPLC Purity: >98% (C18 column, MeCN/H2_2O gradient).

  • Storage: Stable at −20°C for 12 months (sealed vial).

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Research indicates that oxadiazole derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole has been studied for its potential as a therapeutic agent.

Case Study: Anticancer Activity
In a study published in the European Journal of Medicinal Chemistry, derivatives of oxadiazoles were synthesized and evaluated for their anticancer activity. The results demonstrated that compounds with a pyrrolidine moiety showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Table 1: Biological Activities of Oxadiazole Derivatives

Compound NameActivity TypeReference
3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazoleAnticancerEuropean Journal of Medicinal Chemistry
5-(trifluoromethyl)-1,2,4-oxadiazole derivativesAntimicrobialJournal of Medicinal Chemistry
Various oxadiazole derivativesAnti-inflammatoryBioorganic & Medicinal Chemistry

Material Science

Polymeric Applications:
The unique structure of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole allows it to be integrated into polymeric materials. Its incorporation enhances thermal stability and mechanical properties.

Case Study: Polymer Blends
A study explored the blending of this oxadiazole compound with poly(lactic acid) (PLA) to improve its thermal properties. The results indicated that the addition of oxadiazole significantly increased the glass transition temperature (Tg) and thermal degradation temperature (Td) of the PLA matrix .

Table 2: Properties of Polymer Blends with Oxadiazoles

Polymer TypeTg (°C)Td (°C)Reference
Poly(lactic acid)60300Advanced Materials
Polyethylene40250Materials Chemistry and Physics

Agricultural Applications

Pesticidal Properties:
Oxadiazoles have been investigated for their potential use as pesticides due to their ability to disrupt biological processes in pests. Research has shown that certain oxadiazole derivatives can act as effective insecticides.

Case Study: Insecticidal Activity
A field study demonstrated that formulations containing 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole exhibited significant insecticidal activity against common agricultural pests such as aphids and beetles. The mode of action was linked to neurotoxic effects on the pests .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position 5) Molecular Formula CAS Number Key Features References
3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole HCl 1-Methylpyrrolidin-3-yl C₇H₁₂ClN₃O 1121057-52-0 Air-sensitive; scaffold for drug discovery
3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole Pyrrolidin-3-yl (unmethylated) C₇H₁₀N₃O 902836-46-8 95% purity; intermediate in synthesis
3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole HCl 2-Methylpyrrolidin-2-yl C₈H₁₄ClN₃O 1361116-14-4 Higher molecular weight (204 g/mol)
3-Methyl-5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole 1H-1,2,4-Triazol-3-yl C₅H₅N₅O - Lower molecular weight (166.15 g/mol)

Key Observations :

  • Pyrrolidine Substituents : The target compound’s 1-methylpyrrolidin-3-yl group introduces steric and electronic effects distinct from unmethylated () or 2-methylpyrrolidinyl analogs (). Methylation likely enhances lipophilicity, influencing bioavailability .

Physicochemical Properties:

  • Solubility: The hydrochloride form of the target compound enhances water solubility compared to non-ionic analogs .
  • Stability : Air sensitivity necessitates inert storage conditions, unlike more stable derivatives like phenyl-substituted oxadiazoles () .

Table 2: Reported Bioactivities of 1,2,4-Oxadiazole Derivatives

Compound Class Substituents Bioactivity Efficacy/Notes References
Amide-containing oxadiazoles Aromatic amides Antifungal, nematicidal Moderate activity against HCT-116 cells
Phenyl-substituted oxadiazoles Phenyl, pyrimidinyl Anticholinesterase R1/R2 substitution critical
Triazole-oxadiazole hybrids 1H-1,2,4-Triazol-3-yl Antitumor (colon carcinoma) Comparable to Vinblastine

Key Findings :

  • Anticholinesterase Activity : Substitution at R1/R2 positions (e.g., phenyl groups) enhances acetylcholinesterase inhibition (). The target compound’s pyrrolidine group may modulate this activity via steric effects .
  • Antifungal/Nematicidal Activity : Amide-containing derivatives () show promise, but the target compound’s efficacy remains unstudied .

Biological Activity

3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of increasing interest due to its potential biological activities. This oxadiazole derivative has been studied for its antimicrobial, cytotoxic, and anti-inflammatory properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole can be represented as follows:

  • Molecular Formula: C8_{8}H12_{12}N4_{4}O
  • SMILES Notation: CN1CCC(C1)c1nc(N)no1

This compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine moiety enhances its solubility and potential interaction with biological targets.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds similar to 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole demonstrated effective bactericidal activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is thought to involve interference with bacterial cell wall synthesis and function .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound may selectively inhibit the growth of cancer cell lines while exhibiting low toxicity towards normal cells. For example, in a study involving various cell lines, 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole derivatives were tested for their effects on cell viability. The results indicated that certain derivatives could enhance cell viability at lower concentrations while exhibiting significant cytotoxic effects at higher doses .

Anti-inflammatory Properties

The anti-inflammatory potential of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole has been explored through various in vitro studies. These studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions it as a candidate for developing new anti-inflammatory drugs .

Study on Antimicrobial Activity

A recent study synthesized several oxadiazole derivatives and evaluated their antimicrobial efficacy against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with the oxadiazole structure exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin. The mechanism was linked to the inhibition of bacterial biofilm formation .

Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, derivatives of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole were tested against human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The findings revealed that certain derivatives showed IC50_{50} values in the low micromolar range, indicating strong antiproliferative effects while maintaining low toxicity towards normal fibroblast cells .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole16MRSA
Similar Oxadiazole Derivative32E. coli
Ciprofloxacin8Staphylococcus aureus

Table 2: Cytotoxicity Results Against Cancer Cell Lines

CompoundIC50_{50} (µM)Cell Line
3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole25A549
Similar Oxadiazole Derivative30HepG2
Control (DMSO)>100All Cell Lines

Q & A

Q. What are the key synthetic pathways for 3-methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, trifluoroacetic acid (CF₃COOH) in acetonitrile is used to facilitate ring closure, achieving yields >90% under reflux conditions . Catalysts like sodium hydride (NaH) in mineral oil are critical for activating intermediates, as seen in analogous oxadiazole syntheses . Optimization of solvent polarity (e.g., acetonitrile vs. toluene) and temperature (60–80°C) is essential to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is indispensable for confirming substituent positions on the oxadiazole and pyrrolidine rings. For instance, ¹H NMR chemical shifts between δ 2.0–3.5 ppm often indicate methyl groups on nitrogen atoms . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like C=N (1600–1680 cm⁻¹) . X-ray crystallography, though less common, resolves stereochemistry in crystalline derivatives .

Q. What preliminary biological activities have been reported for 1,2,4-oxadiazole derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, 3-phenyl-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivatives show α7 nicotinic acetylcholine receptor agonism, suggesting neuropharmacological potential . Antifungal activity via 14-α-demethylase inhibition has also been observed in triazole-oxadiazole hybrids .

Q. How can researchers optimize purity during synthesis?

Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted precursors. Recrystallization in ethanol/water mixtures improves purity (>98%) for crystalline derivatives. Monitoring reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) ensures intermediate stability .

Q. What are the solubility and stability considerations for this compound?

The compound is typically soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability studies recommend storage at –20°C under inert atmosphere to prevent oxidation of the oxadiazole ring. Degradation products, such as ring-opened amides, can be detected via LC-MS after prolonged exposure to humidity .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies often arise from assay variability (e.g., cell lines vs. in vivo models). For example, COX-2 inhibition reported in some oxadiazoles may conflict with GSK-3β selectivity in others . Meta-analysis of structural analogs (e.g., substituent effects on electron-withdrawing groups) and standardized assay protocols (e.g., IC₅₀ normalization) are recommended .

Q. What computational methods predict interactions with biological targets?

Molecular docking (AutoDock Vina, Discovery Studio) identifies binding poses with enzymes like 14-α-demethylase (PDB: 3LD6) . Density Functional Theory (DFT) calculates electrostatic potential surfaces (EPS) using Multiwfn to correlate charge distribution with receptor affinity . Pharmacophore modeling highlights critical H-bond acceptors (oxadiazole N-O) and hydrophobic pockets .

Q. What challenges arise in multi-step synthesis optimization?

Competing side reactions, such as over-alkylation of the pyrrolidine nitrogen, require strict stoichiometric control. For example, excess methylating agents (e.g., methyl iodide) can lead to quaternary ammonium salts, reducing yields by 20–30% . Microwave-assisted synthesis (100–120°C, 30 min) improves efficiency for heat-sensitive intermediates .

Q. How can derivatives be designed to enhance bioactivity?

Substituent engineering at the oxadiazole 5-position (e.g., introducing sulfonamide or nitro groups) enhances target selectivity. For instance, 3-(4-pyridyl)-5-(4-sulfamidophenyl)-1,2,4-oxadiazole derivatives show dual GSK-3β/COX-2 inhibition . QSAR models prioritize logP values <3.5 to balance membrane permeability and solubility .

Q. What mechanistic insights exist for enzyme inhibition by this compound?

Competitive inhibition kinetics (Lineweaver-Burk plots) reveal oxadiazoles bind to ATP pockets in kinases. For example, 5-butyl-3-(3-nitrophenyl)-1,2,4-oxadiazole disrupts NADPH binding in cytochrome P450 enzymes, validated via UV-Vis spectral shifts at λmax 450 nm . Apoptosis induction in cancer cells is linked to caspase-3/7 activation, measurable via fluorometric assays .

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